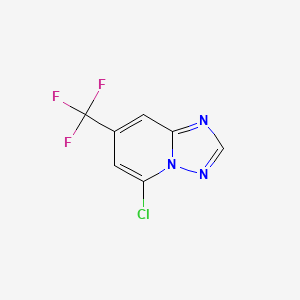
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.6919 . It is also known as 5-methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H . This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring via an oxygen atom, with a methyl group attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 251.16 . The storage temperature is room temperature .科学研究应用
Antimicrobial and Antiviral Activities
Pyridine compounds, such as 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . These compounds can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Properties
Pyridine compounds have also been recognized for their antitumor properties . The specific geometry of the key molecule, which is determined by the presence of the pyridine nucleus and other organic groups, can interact with specific proteins, potentially targeting tumor cells .
Analgesic Properties
Another potential application of pyridine compounds is their use as analgesics . The specific structure and properties of these compounds may allow them to interact with pain receptors, providing potential pain relief .
Anti-inflammatory Properties
Pyridine compounds have been noted for their anti-inflammatory properties . They may interact with specific proteins involved in the inflammatory response, potentially reducing inflammation .
Antioxidant Properties
The antioxidant properties of pyridine compounds make them potentially useful in combating oxidative stress . They may interact with free radicals, helping to neutralize them and prevent cellular damage .
Anti-Alzheimer’s Properties
Pyridine compounds have been recognized for their potential anti-Alzheimer’s properties . They may interact with specific proteins involved in Alzheimer’s disease, potentially slowing its progression .
Anti-ulcer Properties
Another potential application of pyridine compounds is their use in the treatment of ulcers . Their specific properties may allow them to interact with ulcer-causing factors, potentially providing relief .
Antidiabetic Properties
Pyridine compounds have been noted for their antidiabetic properties . They may interact with specific proteins involved in glucose metabolism, potentially helping to regulate blood sugar levels .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse cautiously with water .
属性
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;/h2-3,6,9,11H,4-5,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDJHCLPYEIEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)
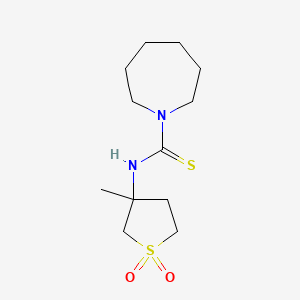
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
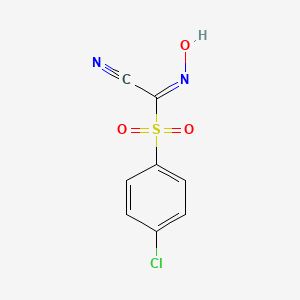

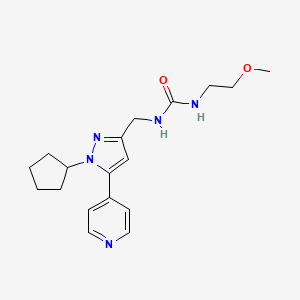
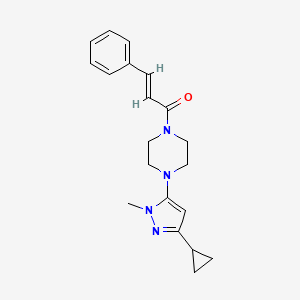

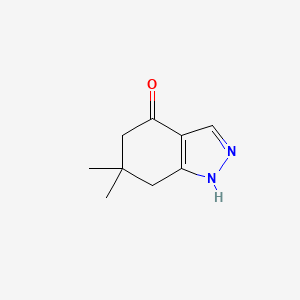
![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)
![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
